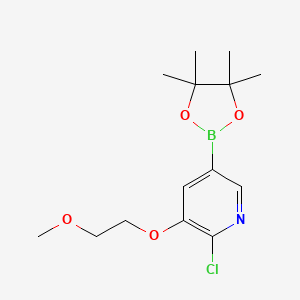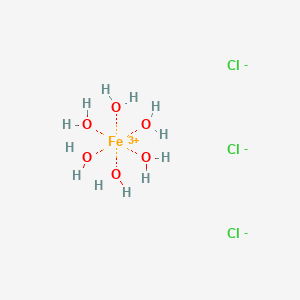
Biotin-C1-PEG3-C3-amine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-C1-PEG3-C3-amine (TFA) is a compound that serves as a polyethylene glycol-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its biotin moiety, which facilitates binding to streptavidin or avidin, and its polyethylene glycol chain, which enhances water solubility and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-C1-PEG3-C3-amine (TFA) typically involves the following steps:
Biotinylation: The biotin moiety is introduced to the compound through a reaction with biotin.
Polyethylene Glycol Chain Addition: The polyethylene glycol chain is added to increase solubility and biocompatibility.
Amine Functionalization:
Industrial Production Methods: Industrial production of Biotin-C1-PEG3-C3-amine (TFA) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process includes:
Raw Material Preparation: High-purity biotin and polyethylene glycol are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield.
Purification: The final product is purified using techniques like chromatography to remove impurities
Types of Reactions:
Substitution Reactions: The amine group in Biotin-C1-PEG3-C3-amine (TFA) can undergo substitution reactions with various electrophiles.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group, forming stable amide bonds.
Common Reagents and Conditions:
Reagents: Common reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biotin and polyethylene glycol moieties.
Major Products:
Conjugated Biotin Derivatives: These are formed when Biotin-C1-PEG3-C3-amine (TFA) is conjugated to proteins, peptides, or other biomolecules
Wissenschaftliche Forschungsanwendungen
Biotin-C1-PEG3-C3-amine (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions by enabling the biotinylation of proteins.
Medicine: Employed in the development of targeted therapies, particularly in cancer research, where it helps in the selective degradation of oncogenic proteins.
Industry: Utilized in the production of diagnostic assays and purification processes involving biotin-streptavidin interactions
Wirkmechanismus
Biotin-C1-PEG3-C3-amine (TFA) functions primarily as a linker in PROTACs. The mechanism involves:
Target Protein Binding: One end of the PROTAC molecule binds to the target protein.
E3 Ubiquitin Ligase Recruitment: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome, leading to a reduction in its cellular levels
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG2-amine: Similar in structure but with a shorter polyethylene glycol chain.
Biotin-PEG4-amine: Similar but with a longer polyethylene glycol chain.
Uniqueness: Biotin-C1-PEG3-C3-amine (TFA) is unique due to its optimal polyethylene glycol chain length, which balances solubility and biocompatibility, making it highly effective in various applications .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGRJSOZRCYLM-QMBKNIKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39F3N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8020882.png)




![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8020934.png)

![6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8020950.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8020962.png)
